2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Description
Historical Evolution of Spirocyclic Compounds in Medicinal Chemistry
Spirocyclic architectures, characterized by fused ring systems sharing a single atom, have transitioned from curiosities in natural product isolation to cornerstone elements in rational drug design. The 1,3,8-triazaspiro[4.5]decane scaffold exemplifies this evolution, combining nitrogen-rich heterocycles with spirojunction-induced three-dimensionality. Early spirocyclic drugs like spironolactone (1959) demonstrated the therapeutic value of constrained geometries, but synthetic challenges limited broader application until advances in catalytic cyclization and ring-closing metathesis emerged in the 2000s.
The 1,3,8-triazaspiro[4.5]decane system gained prominence through its role in kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For instance, analogs of this scaffold exhibit sub-nanomolar affinity for opioid receptors due to the precise spatial orientation of pharmacophoric groups enforced by the spirocenter. Comparative studies show that spirocyclic derivatives of linear triazines improve metabolic stability by 3–5-fold in hepatic microsomal assays, attributed to reduced cytochrome P450 accessibility.
Table 1: Impact of Spirocyclic Scaffolds on Drug Properties
| Property | Spirocyclic Analogs | Linear Analogs |
|---|---|---|
| Aqueous Solubility (µg/mL) | 12.4 ± 1.2 | 8.7 ± 0.9 |
| LogP | 2.1 ± 0.3 | 3.4 ± 0.4 |
| Metabolic Half-life (h) | 4.7 ± 0.5 | 1.9 ± 0.3 |
| Target Selectivity (IC50 ratio) | 18:1 | 3:1 |
Data adapted from spirocyclic vs. linear compound comparisons in kinase inhibitors.
Role of Fluorinated Aromatic Moieties in Bioactive Molecule Design
The 4-fluorophenyl group in 2-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one exemplifies fluorine’s dual role as a bioisostere and pharmacokinetic modulator. Fluorine’s high electronegativity (3.98 Pauling scale) introduces a strong dipole moment (−1.67 D for C–F), enabling halogen bonding with protein backbone carbonyls and sidechain amides. In the adenosine A2A receptor, fluorinated ligands achieve 10-fold higher affinity than non-fluorinated analogs by forming C–F⋯H–N interactions with His264.
The para-fluorine position minimizes steric clashes while maximizing electrostatic complementarity. Molecular dynamics simulations reveal that 4-fluorophenyl derivatives maintain optimal π-stacking distances (3.5–4.1 Å) with tyrosine residues in enzyme active sites, compared to 3.9–4.7 Å for non-fluorinated counterparts. Fluorination also reduces clearance rates; in rat models, 4-fluorophenyl-containing compounds exhibit 40% lower hepatic extraction ratios due to decreased CYP2D6-mediated oxidation.
Table 2: Thermodynamic Impact of Aromatic Fluorination
| Interaction Type | Energy Contribution (kcal/mol) |
|---|---|
| C–F⋯π (Arene) | −0.3 to −0.7 |
| C–F⋯H–N (Hydrogen Bond) | −0.5 to −1.1 |
| Dipole–Dipole | −0.2 to −0.4 |
| Hydrophobic Effect | +0.8 to +1.3 |
Energetic contributions derived from fluorophenyl–protein binding studies.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-10-3-1-9(2-4-10)11-16-12(18)13(17-11)5-7-15-8-6-13/h1-4,15H,5-8H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAKKLUBDXRWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one typically involves multiple steps. One common method includes the N-arylation of pyrazolone using copper (I) iodide as a catalyst, followed by reduction to yield an amine intermediate. This intermediate is then coupled with 4-fluorophenylpropionic acid, and the final product is obtained after deprotection of the Boc group using hydrochloric acid in 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its unique structure and biological properties are explored for developing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The spirocyclic structure allows the compound to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are ongoing, focusing on its potential as an antioxidant and its interactions with reactive oxygen species .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of spirocyclic triazaspiro[4.5]decane derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogues:
*Calculated based on molecular formula.
Pharmacological Activity
- Fluorophenyl vs. Trifluoromethoxyphenyl : The trifluoromethoxy group in CAS 1253924-71-8 confers higher metabolic stability due to resistance to oxidative degradation, whereas the fluorophenyl variant may exhibit stronger hydrogen-bonding interactions with target receptors (e.g., ORL-1 or opioid receptors) .
- Dimethylamino vs. Cyclobutyl: The dimethylamino derivative (CAS 1227465-49-7) shows enhanced solubility but reduced blood-brain barrier penetration compared to the cyclobutyl analogue, which is more lipophilic and may target peripheral tissues .
Key Research Findings
- Receptor Specificity : Fluorophenyl derivatives show preferential binding to opioid receptors (e.g., ORL-1) in murine models, with analgesic effects comparable to morphine but reduced side effects .
- Solubility vs. Bioactivity Trade-off: Dimethylamino-substituted compounds prioritize solubility (95% purity in aqueous media) but sacrifice receptor affinity compared to fluorophenyl analogues .
- Thermodynamic Stability : Trifluoromethoxyphenyl derivatives exhibit higher melting points (~208–209°C), suggesting robust crystalline stability for formulation .
Biological Activity
2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H14FN3O
- Molecular Weight : 247.27 g/mol
- CAS Number : 1707580-74-2
The compound features a spiro junction connecting two cyclic structures, which contributes to its biological activity and interaction with various molecular targets.
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against breast and prostate cancer cells, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| PC-3 (Prostate Cancer) | 10.0 | |
| A549 (Lung Cancer) | 15.0 |
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific enzymes and pathways associated with tumor growth and metastasis. The spirocyclic structure allows for effective binding to target proteins, potentially disrupting their normal function.
Antioxidant Activity
Preliminary studies suggest that this compound may also possess antioxidant properties. It has been shown to scavenge free radicals in vitro, which could contribute to its protective effects against oxidative stress-related diseases.
Case Studies
A notable study investigated the effects of this compound on oxidative stress markers in human liver cells. The results indicated a reduction in malondialdehyde (MDA) levels and an increase in glutathione (GSH) content, suggesting a protective role against oxidative damage.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- N-Arylation : Using copper(I) iodide as a catalyst.
- Reduction : To yield an amine intermediate.
- Coupling : With 4-fluorophenylpropionic acid.
- Deprotection : To obtain the final product.
This synthetic route allows for the creation of various derivatives that may enhance biological activity or selectivity for specific targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
